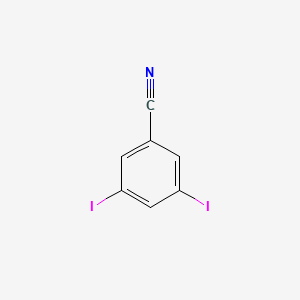

3,5-Diiodobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diiodobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFGPPPOXDYZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314518 | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-52-7 | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Diiodobenzonitrile and Its Derivatives

Strategies for Regioselective Functionalization of Benzene (B151609) and Benzonitrile (B105546) Cores

The regioselective functionalization of aromatic rings like benzene and benzonitrile is fundamental to constructing specifically substituted molecules. In the context of synthesizing derivatives of 3,5-diiodobenzonitrile, controlling the position of incoming substituents is paramount. Directed ortho metalation (DoM) is a powerful strategy where a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by an organolithium reagent. wikipedia.orgbaranlab.org Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines, which coordinate to the lithium cation, facilitating regioselective C-H activation. wikipedia.orgbaranlab.org For benzonitrile derivatives, the nitrile group itself can act as a meta-directing group in electrophilic aromatic substitutions, while its electronic properties are crucial in more advanced metalation strategies. thieme-connect.com

The development of highly functionalized aromatic nitriles can also be achieved from precursors like aryl oxazolines. nih.gov For instance, a bromo-substituted aryl oxazoline (B21484) can undergo a bromine/magnesium exchange to form a Grignard reagent, which is then converted to a nitrile using tosyl cyanide. nih.gov Subsequent directed magnesiation and functionalization can lead to poly-substituted aryl nitriles, demonstrating a versatile approach to highly decorated benzonitrile cores. nih.gov Furthermore, regioselective C-H functionalization can be achieved through transition-metal-catalyzed reactions, where directing groups guide catalysts to specific C-H bonds, allowing for controlled olefination or arylation. nih.gov

Functional Group Interconversion and Derivatization

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mewikipedia.org This is particularly relevant for derivatives of this compound, where the nitrile and iodo groups offer multiple avenues for derivatization. The nitrile group is a versatile precursor to other functionalities; for example, it can be hydrolyzed to a carboxylic acid or reduced to an amine. thieme-connect.com

Recent advances have demonstrated nickel-catalyzed reversible metathesis between aryl nitriles and aryl thioethers, providing a novel method for FGI. thieme-connect.com This allows for the direct swapping of these two important functional groups, which have opposing directing effects in electrophilic aromatic substitution. thieme-connect.com The iodine atoms on the this compound ring are prime handles for a multitude of transformations, most notably in cross-coupling reactions where they serve as excellent leaving groups. They can also be converted to other functional groups through metal-halogen exchange followed by quenching with an appropriate electrophile.

In the synthesis of complex organic cages, the nitrile groups of a this compound-derived precursor were successfully converted into amidinium groups. researchgate.net This transformation highlights the utility of the nitrile as a stable, yet convertible, functional handle in the post-synthetic modification of complex architectures. researchgate.net

Synthesis of Polyfunctionalized Analogues through Directed Metallation and Cross-Coupling Reactions

The synthesis of polyfunctionalized molecules from this compound often relies on the selective reaction of one of its two iodine atoms. This can be achieved through directed metallation and subsequent cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

A significant challenge in using di-substituted aromatic compounds is achieving selective reaction at only one position. For this compound, a regioselective zinc insertion can be accomplished. The reaction of this compound with zinc dust in the presence of lithium chloride (LiCl) at 0 °C leads to the formation of the ortho-zincated product. uni-muenchen.de This process selectively inserts zinc at one of the C-I bonds, furnishing a functionalized arylzinc reagent while leaving the second iodine atom intact for subsequent transformations. uni-muenchen.de This method demonstrates high functional group tolerance, with groups like cyano and ester being well-tolerated. uni-muenchen.ded-nb.info

Table 1: Regioselective Zinc Insertion into Dihaloarenes

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| This compound | 3-Iodo-5-(iodozincio)benzonitrile | - | uni-muenchen.de |

Once the arylzinc reagent is formed, it can participate in various coupling reactions. A notable example is the copper(I)-catalyzed allylation. After the regioselective zinc insertion into this compound, the resulting arylzinc intermediate can be treated with an allyl bromide in the presence of a copper(I) catalyst (typically CuCN·2LiCl). uni-muenchen.ded-nb.info This reaction selectively forms a new carbon-carbon bond, yielding the allylated aryl iodide. For example, the arylzinc reagent derived from this compound undergoes copper(I)-catalyzed allylation to afford 3-allyl-5-iodobenzonitrile in high yield. uni-muenchen.de

Table 2: Copper(I)-Catalyzed Allylation of Arylzinc Reagents

| Arylzinc Precursor from | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Allyl Bromide | 3-Allyl-5-iodobenzonitrile | 82% | uni-muenchen.de |

The aryl iodide functionality of this compound and its derivatives makes them ideal substrates for a variety of palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.org

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. This compound is frequently used in Sonogashira reactions to synthesize precursors for larger structures. For instance, it has been coupled with various tris-alkynes in the presence of Pd(PPh₃)₄ and CuI to create complex "half-cages," which are later used to form functionalized organic cage molecules. researchgate.nettandfonline.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. uwindsor.ca Derivatives of this compound are suitable substrates for Suzuki couplings. For example, after selective metalation and borylation of a related diiodo-precursor, the remaining iodide can undergo Suzuki coupling. d-nb.info This sequential functionalization allows for the introduction of different aryl or vinyl groups at specific positions. The Suzuki reaction is a key step in the synthesis of many bioactive compounds and organic materials. mdpi.com

Migita-Kosugi-Stille and Mizoroki-Heck Reactions: While specific examples involving this compound in Stille (coupling with organotin compounds) and Heck (coupling with alkenes) reactions are less commonly detailed in the provided context, the high reactivity of its C-I bonds makes it a highly suitable substrate for these transformations in principle. The Heck reaction, for instance, would allow for the introduction of vinyl groups, while the Stille reaction offers another pathway for C-C bond formation with organostannanes.

Copper(I)-Catalyzed Allylation Reactions of Organozinc Intermediates

Precursor Chemistry in Complex Material Synthesis

This compound is a valuable precursor for the synthesis of complex, functional materials, particularly in the field of supramolecular chemistry. Its rigid structure and the presence of two reactive iodine sites allow it to be used as a key building block for constructing larger, well-defined architectures.

A prominent application is in the synthesis of porous organic cages. Researchers have used this compound as a capping unit in reactions with tetraphenyl tris-alkynes. researchgate.net Through a sequence of Sonogashira couplings, new "half-cages" functionalized with nitrile groups are prepared. These half-cages can then be coupled together, for example, through an Eglinton coupling, to form larger, fully enclosed cage structures. researchgate.nettandfonline.com The nitrile groups on the resulting cage are not merely passive components; they can be post-synthetically modified, for example, by conversion to amidinium groups, to alter the properties of the final material. researchgate.net

Design and Characterization of Organometallic Precursors

The development of advanced materials often begins with the rational design of organometallic precursors, which serve as foundational building blocks. For derivatives of this compound, the two iodine atoms provide reactive sites for the formation of carbon-metal bonds, leading to mono- or di-metallic organometallic reagents. The synthesis of these precursors is a critical step that dictates the feasibility and outcome of subsequent reactions. Common methods for creating such organometallic compounds include reacting the pure metal with organic molecules, such as the reaction of an alkyl- or aryl-halide with metals like lithium or magnesium. mt.com

The design of these precursors often involves metal-halogen exchange reactions or oxidative addition to transition metal complexes. For instance, reacting this compound with organolithium reagents or magnesium metal can generate the corresponding di-lithiated or di-Grignard reagents. These highly reactive species can then be used in a wide array of synthetic applications. Alternatively, the di-iodo compound can react with low-valent transition metal complexes (e.g., palladium(0) or nickel(0)) via oxidative addition to form well-defined organometallic complexes that are pivotal in catalytic cross-coupling reactions.

The characterization of these organometallic precursors is essential to confirm their structure, purity, and stability. libretexts.org A suite of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the molecular structure. libretexts.org Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the C≡N stretch of the nitrile. libretexts.org Mass spectrometry (MS), including techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is a crucial tool for confirming the molecular weight and isotopic distribution of organometallic compounds. nih.govresearchgate.net For crystalline solids, single-crystal X-ray diffraction offers unambiguous, three-dimensional structural elucidation at the molecular level. libretexts.org

Table 1: Examples of Organometallic Precursors from this compound and Their Characterization

| Organometallic Precursor | Synthetic Method | Key Characterization Findings |

|---|---|---|

| 3,5-Bis(trimethylstannyl)benzonitrile | Stille coupling precursor formation via reaction with hexamethylditin in the presence of a palladium catalyst. | 1H NMR would show characteristic shifts for aromatic protons adjacent to tin. 119Sn NMR provides definitive evidence of the C-Sn bond. |

| 3,5-Bis(pinacolborato)benzonitrile | Miyaura borylation using bis(pinacolato)diboron (B136004) and a palladium or iridium catalyst. | 11B NMR spectroscopy shows a characteristic signal for the boronate ester. 13C NMR indicates a downfield shift of the carbon atoms bonded to boron. |

| (3-Cyano-5-iodophenyl)palladium(II) Complex | Oxidative addition of this compound to a Pd(0) source (e.g., Pd(PPh3)4). Selective mono-addition can be achieved under controlled conditions. | 31P NMR is used to analyze the phosphine (B1218219) ligands coordinated to the palladium center. X-ray crystallography can confirm the square planar geometry around the Pd(II) center. |

Strategies for Controlled Synthesis of Advanced Materials

The functional groups of this compound and its organometallic derivatives make them ideal candidates for constructing advanced materials with tailored properties. Controlled synthesis strategies are employed to ensure the formation of materials with well-defined structures, such as specific polymer chain lengths or highly ordered porous networks. rsc.org

One prominent strategy is the use of transition metal-catalyzed cross-coupling reactions to synthesize conjugated polymers. The Sonogashira–Hagihara coupling reaction, for example, can be used to polymerize di-iodoaromatic compounds with di-alkynes. researchgate.net By using derivatives of this compound as the monomer, poly(phenylene-ethynylene)s with pendant nitrile groups can be synthesized. researchgate.net These reactions are highly controlled, allowing for the synthesis of polymers with specific molecular weights and thermal properties. researchgate.net The resulting conjugated polymers are of interest for their unique optical and electronic properties.

Another powerful strategy involves using derivatives of this compound as organic linkers or "struts" in the assembly of Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. nih.gov To be used as a linker, the this compound molecule would first be functionalized, for example, by converting the iodine atoms into coordinating groups like carboxylates or pyridyls through established organic transformations. The nitrile group itself can also act as a coordination site or be hydrolyzed to a carboxylic acid. The geometry of the resulting V-shaped linker dictates the topology of the final MOF structure, enabling the design of materials with specific pore sizes and surface areas for applications in gas storage, separation, and catalysis. wikipedia.orgmdpi.comresearchgate.net

Table 2: Application of this compound Derivatives in Advanced Material Synthesis

| Advanced Material | Synthetic Strategy | Role of this compound Derivative | Key Properties of Material |

|---|---|---|---|

| Poly(phenylene-ethynylene) | Sonogashira–Hagihara coupling polymerization. researchgate.net | Serves as the di-haloaromatic monomer after conversion of the nitrile to another functional group if needed. researchgate.net | Thermally stable up to 220 °C; exhibits specific optical activity and higher-order helical structures. researchgate.net |

| Metal-Organic Framework (MOF) | Solvothermal synthesis. | Acts as a V-shaped organic linker (after functionalization of iodo groups to carboxylates, e.g., 3-cyanobenzene-1,5-dicarboxylic acid). | High porosity, large surface area, and defined pore chemistry based on the nitrile functionality. mdpi.com |

| Bottlebrush Polymers | Grafting-through polymerization. researchgate.net | The derivative can be functionalized to act as a macromonomer that is subsequently polymerized. | Cylindrical nanostructures with high rigidity and surface area. researchgate.net |

Mechanistic Investigations and Reactivity Studies of 3,5 Diiodobenzonitrile

Mechanisms of Carbon-Halogen Bond Cleavage

The cleavage of the carbon-halogen bond is a fundamental process in the chemistry of halogenated aromatic compounds. In the case of 3,5-diiodobenzonitrile, this process can be initiated through various means, including electrochemical reduction.

Electrochemical Reduction Pathways and Kinetic Analysis

The electrochemical reduction of ioxynil (B1672095) (4-hydroxy-3,5-diiodobenzonitrile), a compound structurally similar to this compound, provides significant insights into the carbon-halogen bond cleavage mechanism. Studies using cyclic voltammetry show two reduction peaks, indicating a stepwise process. bas.bg The initial reduction is an ECEC-type mechanism, where 'E' represents an electron transfer step and 'C' a chemical reaction. bas.bg This process leads to the formation of a mono-iodinated intermediate. bas.bg The second reduction peak corresponds to the reduction of this mono-iodinated product and the cleavage of the second iodine atom. bas.bg

Table 1: Rate Constants for Carbon-Halogen Bond Cleavage in Aromatic Systems

| Compound | Rate Constant (s⁻¹) | Method |

| Ioxynil (first I cleavage) | 7.1×10⁸ | Electrochemical Impedance Spectroscopy |

| 4-Chlorobenzonitrile | 5×10⁸ | Not Specified |

| 1-Bromonaphtalene | 3×10⁸ | Not Specified |

| 1-Chloronaphtalene | 5×10⁷ | Not Specified |

This table presents a comparison of the rate constants for the cleavage of the carbon-halogen bond in ioxynil and other aromatic compounds. bas.bg

Concerted Aromatic Finkelstein Reaction Mechanisms in Analogous Systems

The Finkelstein reaction, which involves the exchange of one halogen for another, can also proceed on aromatic rings, though it often requires catalysis. wikipedia.org In some cases, particularly in activated systems, this reaction can occur through a concerted mechanism. For example, the synthesis of 3,5-diiodo-8-aryl-BODIPYs from their dichloro- and dibromo- counterparts via a double aromatic Finkelstein reaction is proposed to proceed through a concerted SɴAr mechanism. nih.gov This is supported by the observed rate enhancement when starting from the dibromo-BODIPYs compared to the dichloro-BODIPYs, as the carbon-bromine bond is weaker and a better leaving group than the carbon-chlorine bond. nih.gov While not directly studying this compound, this provides a model for a concerted carbon-halogen bond cleavage and formation process in a di-substituted aromatic system.

Nucleophilic Aromatic Substitution (SNAr) Dynamics in Dihaloarenes

Nucleophilic aromatic substitution (SɴAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. libretexts.org The presence of two iodine atoms and an electron-withdrawing nitrile group in this compound makes it a candidate for SɴAr reactions.

The generally accepted mechanism for SɴAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analysis suggest that some SɴAr reactions may proceed through a concerted mechanism. nih.gov For a reaction to be concerted, the formation of the new bond and the breaking of the old bond occur in a single transition state. nih.gov

In the context of dihaloarenes, the reactivity is influenced by the nature of the halogen and the presence of activating groups. For SɴAr reactions, the ring must have reduced electron density, which is achieved by electron-withdrawing groups like the nitro or cyano group. libretexts.org These groups stabilize the intermediate carbanion formed during the reaction, but only when they are positioned ortho or para to the leaving group. libretexts.org

Biochemical Transformation Pathways and Enzymatic Degradation of Analogues

The biodegradation of halogenated aromatic compounds is a crucial environmental process. nih.gov Microorganisms have evolved enzymatic pathways to break down these often-toxic substances. nih.gov The degradation of ioxynil, a diiodinated benzonitrile (B105546) herbicide, serves as a relevant analogue for understanding the potential biochemical transformation of this compound.

Microbial degradation of benzonitrile herbicides can proceed via a nitrile hydratase-amidase pathway. researchgate.net In this pathway, a nitrile hydratase first converts the nitrile group to an amide, which is then hydrolyzed to a carboxylic acid by an amidase. researchgate.net Recombinant Escherichia coli cells co-expressing both nitrile hydratase and amidase have been shown to efficiently degrade ioxynil to its corresponding carboxylic acid without the accumulation of the intermediate amide. researchgate.net

The initial steps in the degradation of halogenated aromatics often involve dehalogenation. nih.gov This can occur through various enzymatic reactions, including reductive dehalogenation and oxidative dehalogenation. nih.gov In the case of ioxynil, mineralization in soil has been observed, suggesting that the entire molecule, including the aromatic ring and its substituents, can be broken down by microorganisms. researchgate.net

**Table 2: Enzymatic Activities in the Degradation of Dihalogenated Benzonitriles by Recombinant *E. coli***

| Substrate | Enzyme | Activity (U/mg DCW) |

| Dichlobenil | Nitrile Hydratase | 15.4 |

| Ioxynil | Nitrile Hydratase | 21.3 |

| 2,6-Dichlorobenzamide | Amidase | 8.3 |

| 3,5-Diiodo-4-hydroxybenzamide | Amidase | 13.6 |

This table shows the specific activities of nitrile hydratase and amidase from recombinant E. coli on different dihalogenated benzonitrile derivatives. researchgate.net DCW stands for dry cell weight.

Directed Ortho Metalation (DoM) and Directed Ortho Insertion (DoI) Principles in Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org It utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org The nitrile group (-CN) is known to be a directing group for DoM. organic-chemistry.org For instance, treatment of 5-fluorobenzonitrile with lithium diisopropylamide (LDA) leads to lithiation at the 2-position, directed by the nitrile group.

A related strategy is Directed Ortho Insertion (DoI), which involves the regioselective insertion of a metal, such as zinc, into a carbon-halogen bond ortho to a directing group. capes.gov.brnih.gov This method can lead to the formation of polyfunctional aryl and heteroaryl zinc reagents. capes.gov.br The presence of a directing group and a halogen atom on the aromatic ring are key requirements for this transformation.

These principles of directed functionalization are highly relevant to a molecule like this compound. The nitrile group could act as a directing group for metalation at the 2- or 6-position. Furthermore, the presence of iodine atoms opens up possibilities for metal-halogen exchange reactions or directed insertion processes, providing pathways to a wide range of functionalized derivatives. nih.gov The combination of DoM and cross-coupling reactions has become a cornerstone of modern synthetic organic chemistry for the construction of complex aromatic molecules. nih.govbeilstein-journals.org

Advanced Spectroscopic and Crystallographic Probes for Structural and Electronic Elucidation

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is instrumental in defining the molecular framework and electronic characteristics of 3,5-diiodobenzonitrile in non-solid states. These techniques probe the interactions of molecules with electromagnetic radiation, revealing details about nuclear environments, functional groups, molecular mass, and electrochemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by providing information about the chemical environments of specific nuclei, such as hydrogen (¹H) and carbon (¹³C). researchgate.net In the context of this compound, NMR is crucial for confirming the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The two protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. This would result in two distinct signals. The protons at C2 and C6 would appear as a doublet, and the proton at C4 would appear as a triplet, with the splitting pattern arising from coupling between these adjacent protons.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. researchgate.net For this compound, six distinct signals would be expected, one for each unique carbon atom. The carbon atom attached to the nitrile group (C1) would appear at a characteristic chemical shift, as would the carbons bonded to the iodine atoms (C3 and C5), which are equivalent. The remaining aromatic carbons (C2, C4, and C6) would also have distinct resonances. The chemical shifts are influenced by the electronegativity and anisotropic effects of the iodine and nitrile substituents.

NMR spectroscopy is also invaluable for mechanistic investigations involving this compound or its derivatives. beilstein-journals.orgmdpi.com By monitoring changes in the NMR spectrum over the course of a reaction, it is possible to identify intermediates, determine reaction kinetics, and elucidate the transformation pathways. For instance, in reactions involving nucleophilic substitution or metal-catalyzed cross-coupling at the C-I bonds, NMR can track the consumption of the starting material and the formation of products, providing critical insights into the reaction mechanism.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Please note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | δ 7.9 - 8.2 | d (doublet) | H2, H6 |

| ¹H | δ 7.7 - 7.9 | t (triplet) | H4 |

| ¹³C | δ 130 - 140 | s (singlet) | C1 (ipso-CN) |

| ¹³C | δ 140 - 150 | s (singlet) | C2, C6 |

| ¹³C | δ 90 - 100 | s (singlet) | C3, C5 (ipso-I) |

| ¹³C | δ 135 - 145 | s (singlet) | C4 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for analyzing the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. msu.edu The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the sharp, intense absorption band corresponding to the nitrile (C≡N) group stretching vibration, typically found in the 2220-2260 cm⁻¹ region. The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The C-I stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom. wiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is determined by its chromophores, which are the nitrile group and the iodinated benzene ring. tanta.edu.eg These groups influence the π → π* electronic transitions. The presence of heavy atoms like iodine can also influence the spectrum. The conjugation of the nitrile group with the aromatic ring and the presence of the iodine substituents will determine the wavelength of maximum absorption (λ_max).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Sharp, Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. msu.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. The high mass of the two iodine atoms will make this peak particularly distinctive.

Furthermore, the fragmentation pattern provides valuable structural information. libretexts.org Upon ionization, the molecular ion can break down into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways include:

Loss of iodine: A prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected. A subsequent loss of the second iodine atom ([M-2I]⁺) is also possible.

Loss of the nitrile group: Fragmentation involving the loss of a CN radical ([M-CN]⁺) or hydrogen cyanide ([M-HCN]⁺) can occur.

Cleavage of the aromatic ring: The aromatic ring itself can fragment, although this is typically less common than the loss of substituents.

The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the interpretation, while the presence of carbon isotopes (¹³C) will result in a small M+1 peak.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₇H₃I₂N)

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 382.84 | [C₇H₃I₂N]⁺ | Molecular Ion (M⁺) |

| 255.94 | [C₇H₃IN]⁺ | Loss of one iodine atom |

| 129.04 | [C₇H₃N]⁺ | Loss of two iodine atoms |

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to study the kinetics of electrochemical reactions and the properties of the electrode-electrolyte interface. libretexts.org It involves applying a small amplitude AC potential over a range of frequencies and measuring the resulting current to determine the system's impedance. comsol.fr

Studies on ioxynil (B1672095) (4-hydroxy-3,5-diiodobenzonitrile), a close derivative of this compound, demonstrate the utility of EIS in understanding the electrochemical cleavage of carbon-halogen bonds. bas.bg The reduction of such compounds is often a complex process involving multiple electron transfer steps and coupled chemical reactions. bas.bg EIS can be used to determine the rate-determining step in these reactions. By analyzing the impedance data, often represented in a Nyquist plot (a plot of the imaginary part of impedance versus the real part), one can model the electrochemical system using an equivalent circuit. researchgate.netgamry.com This model can provide values for the solution resistance, charge-transfer resistance, and capacitance of the electrical double layer, yielding insights into the kinetics of the electron transfer and the subsequent chemical steps, such as the cleavage of the C-I bond. bas.bg

Mass Spectrometry (MS) in Molecular Structure Elucidation and Fragmentation Analysis

Solid-State Structural Characterization

While spectroscopic methods provide data on molecular structure and electronics, primarily in solution or the gas phase, solid-state techniques are necessary to determine the precise three-dimensional arrangement of atoms in a crystal.

For this compound, an SC-XRD study would reveal the planarity of the benzene ring and the geometry of the nitrile and iodo substituents. Of particular interest would be the intermolecular interactions. The iodine atoms on the this compound molecule are capable of forming halogen bonds (C–I···N or C–I···π interactions), which can play a significant role in directing the crystal packing. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ioxynil (4-hydroxy-3,5-diiodobenzonitrile) |

Analysis of Crystal Packing, Intermolecular Interactions, and Disorder Phenomena

The determination of a molecule's three-dimensional structure in the solid state through techniques like single-crystal X-ray diffraction is crucial for understanding its physical properties. researchgate.net Although a definitive crystal structure for this compound has not been deposited in public databases, the molecular architecture allows for predictions of its primary intermolecular interactions, which are key drivers in crystal engineering. nih.gov

Intermolecular Interactions: The most significant interactions expected to govern the crystal packing of this compound are halogen bonds and π-stacking. The iodine atoms, being large and polarizable, can act as halogen bond donors, interacting with the electron-rich nitrogen atom of the nitrile group on an adjacent molecule. rsc.org

Studies on the closely related compound 4-Iodobenzonitrile provide a valuable analogue. In its monoclinic crystal structure, molecules are linked into chains via strong, linear C−I···N halogen bonds. mdpi.comnih.govnih.gov These chains then interact with each other through weaker C−H···I, C−H···N, and π-stacking contacts. mdpi.comnih.gov It is highly probable that this compound would exhibit similar, if not more complex, halogen bonding networks due to the presence of two iodine atoms, potentially forming 2D sheets or 3D frameworks. The strength and directionality of these C−I···N interactions are known to be significant, often stronger than analogous bromine or chlorine bonds, which dictates the robustness of the crystal lattice. nih.gov

| Potential Interaction Type | Description | Expected Role in this compound |

|---|---|---|

| Halogen Bonding (I···N) | A directional, non-covalent interaction between an electrophilic region on a halogen atom (iodine) and a nucleophilic site (nitrile nitrogen). rsc.org | Primary interaction defining the supramolecular assembly, likely forming chains or sheets. mdpi.comresearchgate.net |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Secondary interactions that stabilize the packing of the halogen-bonded networks. mdpi.comosti.gov |

| C−H···I/N Interactions | Weak hydrogen bonds involving the aromatic C-H donors and the iodine or nitrogen acceptors. | Contribute to the overall stability and specificity of the crystal packing. nih.gov |

Disorder Phenomena: Crystallographic disorder describes the deviation from a perfect, periodic arrangement of atoms or molecules within a crystal lattice. numberanalytics.comnumberanalytics.com It can be static (random distribution across different unit cells) or dynamic (thermal motion within a unit cell). numberanalytics.commit.edu Common causes include the presence of multiple conformers, rotational freedom of substituent groups, or the random orientation of solvent molecules. mit.educam.ac.uk In macromolecular crystals, disorder can complicate structure determination. nih.gov Without experimental diffraction data for this compound, it is not possible to determine if its crystal structure exhibits disorder. However, the molecule's rigidity suggests that whole-molecule positional disorder would be less likely unless multiple packing motifs with similar energies exist.

Advanced X-ray Techniques for Interatomic Distance Resolution (e.g., Soft X-ray FEL pulses)

Conventional X-ray sources are powerful tools for determining static crystal structures. However, to probe the dynamics of molecular processes and resolve electronic structures with exceptional detail, advanced sources like X-ray Free-Electron Lasers (XFELs) are required. nih.gov XFELs produce X-ray pulses that are billions of times brighter and orders of magnitude shorter (femtoseconds to attoseconds) than those from synchrotrons. nih.govlu.se

While this compound has not been the subject of such studies, experiments on its isomer, 2,5-Diiodobenzonitrile (B1587617) , at the Linac Coherent Light Source (LCLS) demonstrate the profound capabilities of these techniques. researchgate.net In these experiments, researchers used intense, ultrashort X-ray pulses to perform diffraction on isolated, gas-phase molecules that were strongly aligned by a laser field. researchgate.net121.43.168 This "diffraction-before-destruction" approach allows for the collection of structural data from molecules before they are destroyed by the intense X-ray pulse, enabling the imaging of individual molecules. nih.gov This method is suitable for studying ultrafast molecular dynamics and resolving interatomic distances with high precision. researchgate.net

Soft X-ray FELs, which operate at lower photon energies, are particularly suited for X-ray Absorption Spectroscopy (XAS) and can provide element-specific information about electronic structure, chemical environments, and spin states. nih.govlu.seoptica.org The development of soft X-ray FELs that can deliver stable, attosecond-duration pulses opens the door to tracking electronic dynamics, such as charge transfer, on their natural timescale. cern.chcas.cn The application of these techniques to this compound could allow scientists to directly observe the flow of electrons within the molecule upon photoexcitation and map the evolution of its electronic structure with unprecedented temporal and spatial resolution.

| Technique | Description | Potential Application to this compound |

|---|---|---|

| Femtosecond X-ray Diffraction (XRD) | Utilizes ultrashort XFEL pulses to capture diffraction patterns from molecules before they are damaged. nih.govstanford.edu | Precise determination of gas-phase molecular structure; "molecular movie" studies of photo-induced structural changes. |

| Soft X-ray Spectroscopy (XAS/XES) | Probes the element-specific electronic structure by exciting core-level electrons with soft X-rays. nih.govoptica.org | Mapping of the unoccupied and occupied electronic states, characterization of the chemical environment of I, C, and N atoms. |

| Time-Resolved Pump-Probe Spectroscopy | An optical laser (pump) initiates a reaction, and a delayed X-ray pulse (probe) investigates the subsequent changes. lu.se | Tracking ultrafast dynamics, such as vibrational wave packets or dissociation pathways, following excitation. |

Computational and Theoretical Frameworks for 3,5 Diiodobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3,5-diiodobenzonitrile. faccts.denmrium.orgmpg.denih.gov These methods solve the Schrödinger equation for the molecule, providing insights into its orbitals, energy levels, and how it is likely to behave in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science to investigate the electronic structure of many-body systems. psicode.orgsid.ir DFT is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using the spatially dependent electron density. This approach is computationally less expensive than traditional wavefunction-based methods, making it suitable for a wide range of molecular systems. psicode.org For molecules containing heavy atoms like iodine, relativistic effects can be significant. Therefore, DFT calculations on compounds like diiodobenzonitrile often employ methods such as the all-electron scalar relativistic Douglas-Kroll-Hess Hamiltonian to account for these effects. researchgate.net

Coupled Cluster (CC) theory is a high-accuracy quantum chemistry method used to describe many-body systems. nih.govq-chem.comrsc.org It builds upon the Hartree-Fock molecular orbital method by constructing a multi-electron wavefunction that accounts for electron correlation. q-chem.com The CCSD (Coupled Cluster Singles and Doubles) model is a popular variant that includes single and double excitations of electrons from their ground state configuration. q-chem.com For even greater accuracy, the CCSD(T) method includes a perturbative treatment of triple excitations. psicode.org While computationally more demanding than DFT, with costs scaling significantly with the size of the molecule, coupled-cluster methods are often considered the "gold standard" for calculating the properties of small to medium-sized molecules. psicode.orgnih.govq-chem.com These methods have been successfully applied to calculate heats of formation and other properties of transition metal complexes, demonstrating their reliability. nih.gov

In a computational study of various asymmetric-top molecules, including 2,5-diiodobenzonitrile (B1587617) (a structural isomer of this compound), the electric field gradient and polarizability tensors were calculated using DFT at the B3LYP level of theory with the all-electron scalar relativistic Douglas-Kroll-Hess Hamiltonian. researchgate.net

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.govschrodinger.comresearchgate.net Techniques like DFT and time-dependent DFT (TD-DFT) can be used to predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and electronic circular dichroism. schrodinger.comjku.atuni-bonn.de

The prediction of IR spectra, for instance, involves calculating the vibrational frequencies of the molecule. faccts.de These calculations can be performed at different levels of theory, and the results are often scaled by an empirical factor to improve agreement with experimental data. faccts.denih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. uni-bonn.demdpi.com For complex molecules, computational prediction of spectra can help in assigning peaks and confirming the structure of the compound. schrodinger.comresearchgate.net Recent advancements have also seen the application of machine learning models to predict IR spectra directly from 3D molecular structures, offering a potentially faster and more accurate alternative to traditional quantum chemical calculations. arxiv.org

While specific spectroscopic predictions for this compound are not extensively detailed in the searched literature, the general methodologies are well-established. For example, a study on various organic polyarsenicals demonstrated that a combination of different functionals and basis sets within a DFT framework can be used to accurately predict 1H and 13C-NMR chemical shifts. mdpi.com Another study evaluated the performance of various theoretical methods for predicting the IR spectra of intramolecularly hydrogen-bonded ions. nih.gov

Density Functional Theory (DFT) and Coupled Cluster Approaches

Molecular Dynamics Simulations of Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. mdpi.comnih.govresearchgate.netnih.govbigchem.eumdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed insights into the conformational changes and dynamic behavior of molecules. mdpi.comnih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the coordinates of its particles. researchgate.net

MD simulations are particularly useful for performing conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govresearchgate.netmdpi.com For flexible molecules, MD simulations at elevated temperatures can be used to explore the potential energy surface and identify the various minimum-energy conformations. nih.gov The distribution of these conformations can then be correlated with their Boltzmann distribution based on their energies. nih.gov

While specific MD simulation studies focused solely on the conformational and dynamic behavior of this compound are not prominent in the reviewed literature, the techniques are broadly applicable. For instance, MD simulations have been used to study the conformational ensembles of peptides and to understand how single-residue changes can affect the sampled conformations. mdpi.com In another example, MD simulations were used to determine the ratios and lifetimes of different conformations of 1,3-propanediol (B51772) in an aqueous solution. mdpi.com A supporting information document related to a study on liquid crystal honeycombs mentions the use of geometry optimization and molecular dynamics simulations for 4-hydroxy-3,5-diiodobenzonitrile, indicating that these methods are applied to similar molecular structures. rsc.org

Studies of Nuclear Quadrupole Coupling Effects in Laser-Induced Molecular Alignment

The interaction between the nuclear quadrupole moment of iodine atoms and the surrounding electric field gradient significantly influences the rotational dynamics of iodine-containing molecules, an effect that is particularly relevant in laser-induced molecular alignment experiments. aip.org Computational studies have been instrumental in understanding these nuclear quadrupole coupling effects. researchgate.net

In a detailed computational investigation, the effects of nuclear quadrupole interactions on the field-free impulsive alignment of several asymmetric-top molecules, including 2,5-diiodobenzonitrile (DIBN), were studied. aip.orgresearchgate.net This research demonstrated that the magnitude of the hyperfine splittings, which arise from the nuclear quadrupole coupling, in comparison to the rotational-energy splittings, is a critical factor in the spin-rotational dynamics following a laser pulse. researchgate.net The study also noted that the influence of the quadrupole coupling on the rotational dynamics is diminished when highly excited rotational states are involved. researchgate.net

The theoretical approach for these studies often involves calculating the rotational constants, polarizability tensors, and the electric field gradient (EFG) tensors of the molecule. researchgate.net These parameters for 2,5-diiodobenzonitrile, calculated at the DFT/B3LYP level of theory using an all-electron scalar relativistic Douglas-Kroll-Hess Hamiltonian, are presented in the table below. researchgate.net

Table 1: Calculated Molecular Properties of 2,5-Diiodobenzonitrile (DIBN)

| Parameter | Value |

|---|---|

| Rotational Constants | |

| A (GHz) | 1.139 |

| B (GHz) | 0.298 |

| C (GHz) | 0.236 |

| Polarizability Tensor Elements (a.u.) | |

| αaa | 171.1 |

| αbb | 93.6 |

| αcc | 53.3 |

| αab | -14.2 |

| Electric Field Gradient Tensor Elements (a.u.) | |

| Vaa(1) | -0.117 |

| Vbb(1) | 0.443 |

| Vcc(1) | -0.326 |

| Vab(1) | -0.301 |

| Vaa(2) | -0.198 |

| Vbb(2) | -0.125 |

| Vcc(2) | 0.323 |

| Vab(2) | 0.366 |

Data sourced from a computational study on asymmetric-top molecules. researchgate.netresearchgate.net

The study found that for molecules like 2,5-diiodobenzonitrile, the rotational-level spacings at low rotational excitations are comparable to or even smaller than the hyperfine splittings. researchgate.net This leads to strong mixing of different rotational levels and significant dephasing effects in the laser-induced alignment. researchgate.net

Theoretical Modeling of Reaction Pathways and Mechanistic Intermediates

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transient intermediates and transition states. smu.eduwalisongo.ac.idescholarship.orgresearchgate.netresearchgate.net By mapping out the potential energy surface (PES) of a reaction, computational methods can provide a detailed understanding of how reactants are converted into products. smu.edu

One common approach is to use the reaction path Hamiltonian (RPH) model, which focuses on the region of the PES along the reaction path connecting reactants, transition states, and products. smu.edu This can provide insights into reaction rates, energy distributions, and mechanistic details. smu.edu DFT calculations are frequently employed to locate stationary points on the PES, such as minima (reactants, intermediates, products) and saddle points (transition states). arxiv.org

While detailed theoretical modeling of the reaction pathways for this compound was not found in the searched literature, studies on similar compounds provide a framework for how such investigations would be conducted. For example, a study on the electrochemical reduction of the related pesticide ioxynil (B1672095) (4-hydroxy-3,5-diiodobenzonitrile) investigated the cleavage of the carbon-iodine bond, a reaction complicated by the presence of two iodine substituents and self-protonation equilibria. bas.bg Such studies often involve a combination of experimental techniques and computational simulations to unravel complex reaction mechanisms. bas.bg In the broader context of organic reactions, theoretical studies have been used to investigate reaction mechanisms for a wide range of transformations, including the oxidation of hydrocarbons and cycloaddition reactions. researchgate.net The KEGG REACTION database provides a systematic way to classify and understand chemical transformations in metabolic pathways, which can also be applied to the study of other chemical reaction networks. genome.jp

Electronic Band Structure and Density of States Analysis in Solid-State Forms

The electronic properties of materials in their solid state are described by their electronic band structure and density of states (DOS). mpg.delbl.govktu.ltaps.orgrsc.orgresearchgate.netlibretexts.org The electronic band structure illustrates the ranges of energy that electrons are allowed or forbidden to have within a crystalline solid. mpg.delibretexts.org The density of states, in turn, quantifies the number of available electronic states at each energy level. researchgate.net These properties are crucial for understanding the electrical and optical characteristics of a material. lbl.govktu.lt

DFT is a primary tool for calculating the electronic band structure and DOS of crystalline solids. ktu.ltrsc.org These calculations can predict whether a material is a metal, semiconductor, or insulator based on the presence and size of a band gap between the valence and conduction bands. mpg.de For layered materials, quantum confinement effects can lead to significant changes in the electronic structure as the material is thinned down to a monolayer. researchgate.net

There is no specific information available in the searched literature regarding the solid-state forms of this compound and consequently no studies on its electronic band structure or density of states. However, the theoretical framework for such an analysis is well-established. If this compound were to be studied in a crystalline form, DFT calculations could be employed to compute its band structure and DOS. This would provide insights into its solid-state electronic properties, such as its conductivity and optical absorption spectrum. Such calculations have been performed for a wide variety of materials, from semiconductors like InGaN alloys to 2D materials like transition metal dichalcogenides. ktu.ltresearchgate.net

Integration of 3,5 Diiodobenzonitrile in Advanced Materials Science

Role as a Building Block in Organic Electronics

Organic electronics leverages the properties of conjugated organic materials for applications in devices like transistors and displays. mdpi.com The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductors used. ucm.es 3,5-Diiodobenzonitrile serves as a foundational component for synthesizing complex organic molecules tailored for these applications.

Design and Synthesis of Organic Semiconductor Materials

The synthesis of novel organic semiconductors often involves the step-wise construction of larger, electronically active π-conjugated systems from smaller, functionalized precursors. nih.gov this compound is an ideal starting material in this context, primarily due to the reactivity of its carbon-iodine bonds in metal-catalyzed cross-coupling reactions.

A notable example is its use in the synthesis of functionalized, low-symmetry organic cages through Sonogashira and Eglinton coupling reactions. tandfonline.comresearchgate.net In these syntheses, this compound is coupled with multi-alkyne core structures. For instance, researchers have prepared new half-cages by reacting a tetraphenyl tris-alkyne with an excess of this compound, followed by further reactions. researchgate.net The process demonstrates how the diiodo-substituted benzene (B151609) ring can be efficiently integrated into larger, three-dimensional structures. The resulting nitrile-containing cages are a class of organic materials whose electronic properties can be tuned by their specific geometry and functional groups. tandfonline.comresearchgate.net The nitrile functionality is particularly significant as it is synthetically versatile and can influence the material's electronic characteristics. researchgate.net

| Cage Synthesis Component | Description | Role of this compound | Reaction Type | Reference |

| Tris-alkyne half-cage (e.g., 4SiCN) | A tripodal structure with terminal alkyne groups. | Reacts with the alkyne groups to form a larger, functionalized cage structure. | Sonogashira Coupling | researchgate.net |

| Copper(I) acetate | A catalyst used to facilitate the coupling of terminal alkynes. | Not directly involved, but essential for the cage-forming reaction. | Eglinton Coupling | tandfonline.com |

| Palladium catalysts (e.g., Pd(PPh3)4) | A catalyst for carbon-carbon bond formation. | The iodine atoms on the ring are displaced in the coupling reaction. | Sonogashira Coupling | tandfonline.com |

This interactive table summarizes the components and reactions in the synthesis of organic cages using this compound.

Applications in Organic Thin-Film Transistors (OTFTs) and Light-Emitting Diodes (OLEDs) as a Structural Component or Precursor

Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Diodes (OLEDs) are foundational technologies in flexible electronics and modern displays. nih.govkoreascience.kr The performance of these devices relies heavily on the charge-transporting and light-emitting properties of the organic semiconductor layers. displaydaily.comelectronicdesign.com While this compound is not typically used directly in the active layer of devices, it is a crucial precursor for materials that are. tandfonline.comresearchgate.net

The organic cages synthesized from this compound are examples of materials designed for such applications. researchgate.net The nitrile groups incorporated into these structures are electron-withdrawing, which can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. researchgate.net This energy-level engineering is critical for efficient charge injection and transport in OTFTs and for achieving balanced charge recombination in OLEDs. laborundmore.commdpi.com Furthermore, the nitrile functionality can be chemically converted into other groups like carboxylic acids or amidiniums, providing a pathway to a wider range of materials with different electronic or self-assembly characteristics. researchgate.net Therefore, this compound acts as a key structural precursor, enabling the creation of functional organic semiconductors whose properties are tailored for advanced electronic devices. researchgate.net

Contribution to Coordination Chemistry and Supramolecular Assemblies

Coordination chemistry and supramolecular self-assembly involve the design of molecules that can interact in predictable ways to form larger, ordered structures. nih.govnih.gov The nitrile group of this compound is an excellent functional group for this purpose, acting as a ligand that can coordinate to metal centers.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgmdpi.com The choice of ligand is paramount as it dictates the topology, porosity, and functionality of the resulting framework. nih.govsigmaaldrich.com

Organic molecules containing nitrile groups are effective ligands in the construction of coordination polymers. researchgate.net The nitrogen atom of the nitrile has a lone pair of electrons that can form a coordinate bond with a metal center. When this compound is incorporated into larger organic molecules, such as the organic cages previously discussed, these molecules can then act as multi-topic ligands. tandfonline.comresearchgate.net The nitrile groups, described as "competent ligands," can coordinate with metal ions to build extended networks, bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers. researchgate.netscirp.org This strategy allows for the creation of materials with potentially novel structural and functional properties.

Formation of Supramolecular Networks via Metal-Carbonitrile Coordination

The interaction between a metal ion and the nitrile group is a fundamental interaction in supramolecular chemistry. This coordination bond can be used to direct the self-assembly of molecules into well-defined, extended networks. scirp.org Research has shown that multitopic nitrile-containing ligands can form diverse and complex structures upon reaction with metal salts, such as those of silver(I). scirp.org

The hexanitrile-functionalized cages synthesized from this compound are prime candidates for forming such networks. researchgate.net Each cage possesses six nitrile groups, which can act as coordination points. By introducing metal ions, these discrete molecular cages could be linked together into a larger supramolecular framework, where the cages act as nodes and the metal ions as linkers. This bottom-up self-assembly approach is a powerful method for creating complex, functional materials from relatively simple molecular precursors.

Hierarchical Self-Assemblies and Functional Supramolecular Architectures

Hierarchical self-assembly refers to the process where molecules first form discrete assemblies, which then organize into larger, more complex structures. csic.esuniv-artois.fr This process is common in biological systems and is a key goal in advanced materials design. nih.gov

The functionalized organic cages derived from this compound represent the first level of a potential hierarchical assembly. tandfonline.comresearchgate.net These well-defined supramolecular structures can then be used as building blocks for the next level of assembly. This can be achieved through the metal-carbonitrile coordination described above or through other non-covalent interactions. The ability to create such ordered, hierarchical architectures is crucial for developing materials with advanced functions, where the properties depend not only on the constituent molecules but also on their arrangement in space. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Diiodobenzonitrile, and how can purity be maximized?

- Methodology : The synthesis typically involves halogenation of benzonitrile derivatives. A feasible approach includes:

- Step 1 : Starting with 3,5-dihydroxybenzonitrile (or a related precursor), introduce iodine via electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃) .

- Step 2 : Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: dichloromethane or acetic acid) to enhance yield.

- Step 3 : Purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR :

- ¹H NMR : Expect absence of aromatic protons due to iodine’s deshielding effect; residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) serve as internal references.

- ¹³C NMR : Look for nitrile carbon at ~115–120 ppm and aromatic carbons adjacent to iodine (downfield shifts ~140–150 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for iodination of benzonitrile derivatives?

- Data Analysis Framework :

- Variable Screening : Compare catalysts (e.g., FeCl₃ vs. HIO₄), solvents (polar vs. nonpolar), and iodine sources (I₂ vs. ICl) across studies .

- Statistical Design : Use response surface methodology (RSM) to optimize interdependent factors (e.g., temperature, stoichiometry).

- Case Study : A 2020 study achieved 85% yield using ICl in acetic acid at 90°C, while a 2022 protocol reported 72% yield with I₂/FeCl₃ in DCM—differences attributed to solvent polarity and iodine activation .

Q. How does this compound facilitate ultrafast X-ray diffraction studies of nanoscale molecular motion?

- Application : Its heavy iodine atoms enhance X-ray scattering, enabling real-time tracking of isomerization or alignment in azobenzene-like systems.

- Experimental Design :

- Pump-Probe Setup : Use a pulsed X-ray source to capture structural changes at femtosecond resolution after photoexcitation .

- Data Interpretation : Analyze diffraction patterns to map iodine positions, correlating with molecular dynamics simulations .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound?

- Theoretical Basis : Iodine’s strong electron-withdrawing effect activates the nitrile group for substitution.

- Pathway :

- Nucleophilic Attack : Cyanide displacement by amines or thiols occurs preferentially at the para position due to steric hindrance at the 3,5-diiodo sites .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics in biphasic systems .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.